1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole
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Overview
Description
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of benzimidazole have anticancer properties, and this compound is being explored for similar applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins by binding to their active sites. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
Comparison with Similar Compounds
1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1H-Benzo[d]imidazole-2-ylmethanamine: Known for its antimicrobial properties.
1H-Benzo[d]imidazole-2-ylphenylmethanone: Used in the synthesis of pharmaceuticals.
1H-Benzo[d]imidazole-2-ylmethylamine: Exhibits antifungal activity.
The uniqueness of this compound lies in its specific hydrazinyl and benzyl substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
14180-45-1 |
---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1-benzylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C14H14N4/c15-17-14-16-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI Key |
WOMDKZPPJCZPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN |
Origin of Product |
United States |
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